molecular formula C16H19N3O2S B2616356 N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-47-8

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2616356
CAS No.: 2034498-47-8
M. Wt: 317.41
InChI Key: OWSBFBPRLQKFPK-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that features a pyrrole ring, a tetrahydrothiophene ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions

    Preparation of Pyrrole Derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a thiol group, followed by cyclization.

    Coupling with Isonicotinamide: The final step involves coupling the pyrrole-tetrahydrothiophene intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for the treatment of diseases.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptor Interaction: It might interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the isonicotinamide moiety, in particular, could influence its interactions with biological targets and its overall reactivity.

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)21-14-4-10-22-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBFBPRLQKFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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